N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
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Overview
Description
N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, cancer, or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Chlorination: The quinoline core is then chlorinated at the 6-position using reagents like phosphorus oxychloride.
Amidation: Finally, the benzamide moiety is introduced through an amidation reaction using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups into the quinoline ring.
Mechanism of Action
The mechanism of action of N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Sulfonylureas: A class of compounds with sulfonyl groups that are used as antidiabetic agents.
Benzamides: A group of compounds with a benzamide moiety that have various pharmacological activities.
Uniqueness
N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its combination of a quinoline core, a chloro substituent, a morpholin-4-ylsulfonyl group, and a benzamide moiety. This unique structure may confer specific biological activities and make it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-chloroquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-15-4-5-18-17(13-15)19(6-7-22-18)23-20(25)14-2-1-3-16(12-14)29(26,27)24-8-10-28-11-9-24/h1-7,12-13H,8-11H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKUCOVEDGLZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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